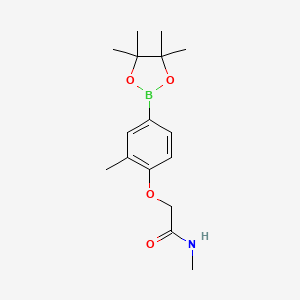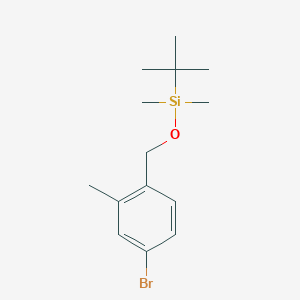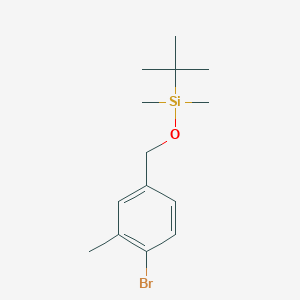
((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a tert-butyldimethylsilyloxy group
準備方法
The synthesis of ((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that already contains the desired substituents.
Halogenation: The introduction of bromine and chlorine atoms onto the benzene ring is achieved through electrophilic aromatic substitution reactions. This involves the use of bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a tert-butyldimethylsilyloxy group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dehalogenated products.
Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic conditions to regenerate the hydroxyl group.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and the tert-butyldimethylsilyloxy group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways depend on the specific application and the biological system involved .
類似化合物との比較
((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane can be compared with other halogenated benzene derivatives such as:
1-Bromo-4-tert-butylbenzene: Similar in structure but lacks the chlorine and tert-butyldimethylsilyloxy groups.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the tert-butyldimethylsilyloxy group.
1-Bromo-2-chloro-4-methylbenzene: Contains a methyl group instead of the tert-butyldimethylsilyloxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
(4-bromo-3-chlorophenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)12(15)8-10/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPYCHMOVSWKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8171292.png)


dimethylsilane](/img/structure/B8171324.png)



![Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)-](/img/structure/B8171346.png)

